生物素砜

描述

生物素砜是生物素的一种衍生物,也称为维生素 H 或 B7。它是生物素的氧化形式,其中硫原子处于砜氧化状态。生物素是一种水溶性 B 族维生素,在各种代谢过程中起着至关重要的作用,包括糖异生、脂肪酸合成和氨基酸代谢。生物素砜保留了生物素的许多生物学特性,但由于砜基的存在,具有独特的化学特性。

科学研究应用

生物素砜在科学研究中具有多种应用:

生物学: 用于研究生物素依赖性酶和代谢途径。

医药: 研究其潜在的治疗应用,包括药物递送系统和诊断工具。

作用机制

生物素砜通过与生物素依赖性酶相互作用发挥作用。 这些酶参与各种代谢过程,包括糖异生、脂肪酸合成和氨基酸代谢中必需的羧化反应。 生物素砜中的砜基可能会改变酶的活性或结合亲和力,从而导致不同的生物学结果 .

生化分析

Biochemical Properties

Biotin sulfone, like biotin, may interact with various enzymes, proteins, and other biomoleculesBiotin is known to act as a coenzyme for carboxylases involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism

Cellular Effects

Biotin, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that biotin sulfone may have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

Biotin acts as a coenzyme for carboxylases, playing a crucial role in various metabolic reactions

Metabolic Pathways

The metabolic pathways involving biotin sulfone are not well-characterized. Biotin is involved in several metabolic pathways, including those related to the metabolism of fatty acids, amino acids, and carbohydrates

Transport and Distribution

Biotin is known to be transported into cells via specialized transport proteins

Subcellular Localization

Biotin is known to be covalently attached to biotin-dependent carboxylases, which are typically located in the mitochondria

准备方法

合成路线和反应条件

生物素砜可以从市售的 L-半胱氨酸合成。该合成涉及从 L-半胱氨酸衍生的烯酮与氨水进行的串联 S,N-羰基迁移/氮杂-迈克尔/螺环化反应,形成三个新的 sigma 键和两个环。 接着是砜的后期高度非对映选择性 Haller–Bauer 反应,用于直接引入碳侧链 .

工业生产方法

文献中没有详细介绍生物素砜的工业生产方法。 生物素及其衍生物的合成通常涉及多步有机合成过程,这些过程针对产率和纯度进行了优化。 在工业环境中,通常强调使用环境友好且原子经济的过程。

化学反应分析

反应类型

生物素砜会经历各种化学反应,包括:

还原: 砜可以在特定条件下还原回硫醚或亚砜。

取代: 砜基可以参与取代反应,通常由其吸电子性质促进。

常用试剂和条件

氧化剂: 过氧化氢、碳化铌。

还原剂: 取决于所需产物的各种还原剂。

溶剂: 常见的有机溶剂,如二氯甲烷、乙醇和水。

主要产物

从这些反应中形成的主要产物取决于所用试剂和特定条件。 例如,硫醚的氧化通常会产生砜,而砜的还原可以产生硫醚或亚砜。

相似化合物的比较

生物素砜可以与其他生物素衍生物进行比较,例如:

生物素亚砜: 生物素的中间氧化态,具有亚砜基而不是砜基.

生物素: 母体化合物,对各种代谢过程至关重要。

生物素类似物: 旨在研究生物素生物学功能或开发新型治疗剂的各种合成类似物。

生物素砜因其砜基而独一无二,与其他生物素衍生物相比,它赋予了独特的化学和生物学特性。

结论

生物素砜由于其独特的化学性质和生物活性,是科学研究中的宝贵化合物。 其合成、化学反应和在各个领域的应用使其成为化学、生物学、医药和工业中重要的研究对象。

生物活性

Biotin sulfone, a metabolite of biotin, has garnered attention due to its potential biological activities and implications for human health. This article delves into the biological activity of biotin sulfone, exploring its metabolism, effects on health, and relevant case studies.

Overview of Biotin and Its Metabolites

Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as a coenzyme for several carboxylases involved in critical metabolic pathways. It is essential for fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Biotin is primarily obtained through dietary sources and synthesized by gut microbiota. Upon ingestion, biotin undergoes various metabolic transformations, leading to the formation of several metabolites, including biotin sulfoxide and biotin sulfone .

Metabolism of Biotin to Biotin Sulfone

The metabolism of biotin involves two main pathways: β-oxidation and sulfur oxidation . Biotin sulfone is produced through the oxidation of sulfur in the biotin molecule, occurring predominantly in the smooth endoplasmic reticulum. This process is NADPH-dependent and results in the formation of biotin sulfoxide and ultimately biotin sulfone .

Table 1: Metabolic Pathways of Biotin

| Pathway | Description | Key Enzymes/Processes |

|---|---|---|

| β-oxidation | Breaks down the valeric acid side chain | Carboxylases |

| Sulfur oxidation | Oxidizes sulfur in the heterocyclic ring | NADPH-dependent enzymes |

Biological Functions of Biotin Sulfone

While biotin is well-known for its coenzyme role, biotin sulfone's biological functions are less understood. Research indicates that metabolites like biotin sulfone may have limited biological activity compared to their parent compound. For instance, studies have shown that both biotin sulfoxide and biotin sulfone are excreted in urine but are considered inactive metabolites .

Case Studies and Research Findings

- Smoking and Biotin Catabolism : A study examining the impact of smoking on biotin metabolism found that smoking significantly accelerates the catabolism of biotin in women. The urinary excretion of biotin decreased by approximately 30%, while the ratios of urinary metabolites such as biotin sulfoxide and bisnorbiotin increased, indicating enhanced degradation processes . This suggests that lifestyle factors can influence the biological availability and activity of biotin and its metabolites.

- Safety Assessments : A safety assessment report indicated that while there are isolated cases of adverse reactions to biotin (such as urticarial responses), extensive studies have shown no significant adverse effects from regular dietary intake or supplementation . The report also noted that metabolites like biotin sulfone do not exhibit harmful effects at typical exposure levels.

- Metabolite Profiling : Advanced analysis techniques have demonstrated that the metabolic profile of biotin in humans primarily originates from tissue catabolism rather than from microbial sources in the gut. This finding emphasizes the importance of understanding how dietary intake translates into active versus inactive metabolites within human physiology .

属性

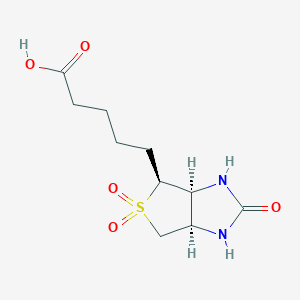

IUPAC Name |

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMONYBAUCY-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124523 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40720-05-6 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。